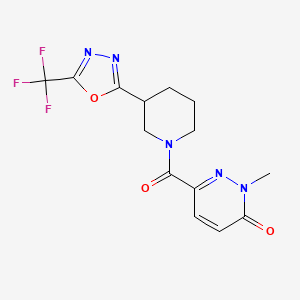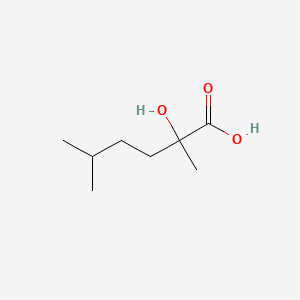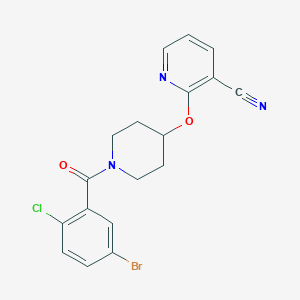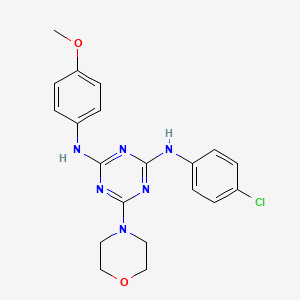
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound with intricate molecular structure designed to exhibit specific chemical and biological properties
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of 2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step procedures starting from commercially available starting materials. Key steps could involve the formation of the oxadiazole ring via cyclization reactions and coupling reactions to attach the piperidine and trifluoromethyl moieties under controlled conditions using catalysts and solvents suitable for maintaining product stability.
Industrial production methods: : Industrial synthesis might adopt a streamlined version of the laboratory methods, emphasizing cost-efficiency, scalability, and minimization of by-products. Techniques such as continuous flow synthesis and utilization of industrial reactors could be leveraged to achieve the desired throughput and purity levels.
Análisis De Reacciones Químicas
Types of reactions it undergoes
Oxidation: : Potential oxidation at the methyl group.
Reduction: : Possible reduction reactions involving the oxadiazole or pyridazinone rings under specific conditions.
Substitution: : The trifluoromethyl group and pyridazinone core can undergo electrophilic and nucleophilic substitutions.
Common reagents and conditions used
Oxidation: : Reagents like KMnO4 or CrO3 for oxidation.
Reduction: : Catalytic hydrogenation or metal hydrides like NaBH4 for reduction.
Substitution: : Halogenated reagents or nucleophiles in polar aprotic solvents.
Major products formed from these reactions
Oxidation products: : Compounds with oxidized methyl groups forming carboxylic acids.
Reduction products: : Reduced oxadiazole or pyridazinone derivatives.
Substitution products: : Modified structures with varied functional groups in place of the original substituents.
Aplicaciones Científicas De Investigación
Chemistry: : The compound’s unique structural features make it a subject of interest in the study of structure-activity relationships (SAR) and the development of novel synthetic methodologies.
Biology: : Given its structural components, it could interact with biological targets, making it a potential lead compound in drug discovery programs.
Medicine: : The presence of bioactive groups like the trifluoromethyl and oxadiazole rings suggests potential pharmaceutical applications, such as enzyme inhibition or receptor modulation.
Industry: : Its stability and reactivity profile could find applications in material sciences, including the development of new materials with desirable chemical and physical properties.
Mecanismo De Acción
Mechanism by which the compound exerts its effects: : While the exact mechanism would depend on its specific application, generally, the compound could interact with molecular targets like enzymes or receptors, altering their activity through binding or inhibition.
Molecular targets and pathways involved: : Potential targets include enzymes with active sites complementary to the compound's structure, or receptors involved in signaling pathways, affecting biochemical and physiological processes.
Comparación Con Compuestos Similares
Comparison with other similar compounds, highlighting its uniqueness
Structural comparison: : Similar compounds may include other pyridazinone derivatives or oxadiazole-containing molecules. The unique combination of a trifluoromethyl group, oxadiazole ring, and pyridazinone core distinguishes this compound.
Functional comparison: : The specific substituents and their arrangement might confer unique properties, such as increased metabolic stability or selective binding to biological targets, compared to its analogs.
List of similar compounds
2-methyl-6-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
2-methyl-6-(3-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Propiedades
IUPAC Name |
2-methyl-6-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O3/c1-21-10(23)5-4-9(20-21)12(24)22-6-2-3-8(7-22)11-18-19-13(25-11)14(15,16)17/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJJDOOFNIWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2510785.png)

![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N-cyclopentyl-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2510789.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)


![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)
